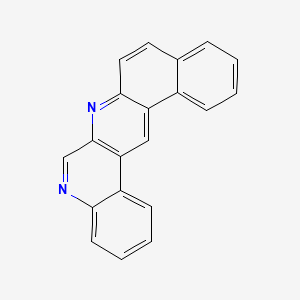

Benzo(f)naphtho(2,1-b)(1,7)naphthyridine

CAS No.: 224-44-2

Cat. No.: VC16978953

Molecular Formula: C20H12N2

Molecular Weight: 280.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 224-44-2 |

|---|---|

| Molecular Formula | C20H12N2 |

| Molecular Weight | 280.3 g/mol |

| IUPAC Name | 10,13-diazapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene |

| Standard InChI | InChI=1S/C20H12N2/c1-2-6-14-13(5-1)9-10-19-16(14)11-17-15-7-3-4-8-18(15)21-12-20(17)22-19/h1-12H |

| Standard InChI Key | RFNIFMWKZZYXPZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=CC=CC=C5N=C4 |

Introduction

Structural and Nomenclature Characteristics

Benzo(f)naphtho(2,1-b)(1,7)naphthyridine belongs to the naphthyridine family, featuring a benzo-fused naphtho[1,2-b] naphthyridine core. The IUPAC name derives from its bicyclic system: a benzene ring (benzo) fused to a naphthyridine moiety at the f-position, with additional annulation at the (2,1-b) and (1,7) positions . Key structural attributes include:

Molecular Geometry and Bonding

X-ray crystallography of analogous compounds confirms a planar architecture with bond lengths consistent with aromatic delocalization. The naphthyridine core exhibits alternating single and double bonds (1.34–1.42 Å), while the fused benzene ring maintains uniform bond lengths (~1.39 Å) . Nitrogen atoms at positions 1 and 7 create electron-deficient regions, enabling charge-transfer interactions .

Spectroscopic Signatures

-

IR Spectroscopy: Stretching vibrations at 1736 cm⁻¹ (ester C=O) and 1494 cm⁻¹ (aromatic C=C) dominate the spectrum of methyl-substituted derivatives .

-

NMR Spectroscopy:

-

HRMS: Molecular ion peaks align with theoretical masses (e.g., m/z 588.1483 for bromo-substituted derivatives) .

Table 1: Physicochemical Properties of Benzo(f)naphtho(2,1-b)(1,7)naphthyridine Derivatives

Synthetic Methodologies

Cascade Ugi-3CR/Aza-Diels-Alder Approach

The most efficient route involves a three-component Ugi reaction followed by intramolecular aza-Diels-Alder cycloaddition :

-

Ugi-3CR Step: Methyl (E)-3-(2-aminophenyl)acrylate, substituted benzaldehydes, and 2-isocyano-1-morpholino-3-phenylpropan-1-one react in toluene at 60°C with LiBr catalysis to form Ugi adducts.

-

Cycloaddition: In situ aza-Diels-Alder reaction yields oxa-bridged intermediates (e.g., 3a–h), which undergo trifluoroacetic acid (TFA)-mediated aromatization to yield the target naphthyridines (4a–h) .

Table 2: Optimization of Aromatization Conditions

| Entry | Acid | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | TFA (1 eq) | MeCN | 0 | 75 |

| 2 | TFA (1 eq) | MeCN | 25 | 68 |

| 3 | HCl (1 eq) | DCM | -25 | 42 |

Alternative Routes

-

Pd-Catalyzed Cross-Coupling: Suzuki-Miyaura coupling introduces aryl groups at C-5, though yields are lower (50–60%) compared to cascade methods .

-

Photocyclization: UV irradiation of enaminonitriles generates the naphthyridine core but requires harsh conditions (λ = 254 nm, 48 h) .

Biological Activities and Applications

Optoelectronic Properties

The planar π-system enables applications in organic light-emitting diodes (OLEDs), with a reported electroluminescence efficiency of 12.8 cd/A at 460 nm . Substituents at C-5 modulate HOMO-LUMO gaps (3.1–3.4 eV), as calculated via DFT .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume